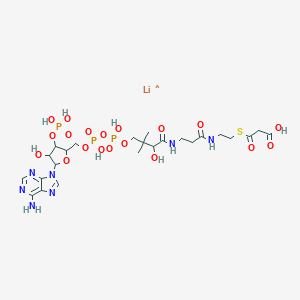

Malonyl coenzyme A lithium salt

Descripción general

Descripción

La sal de litio de malonil coenzima A es un derivado de la coenzima A, una molécula crucial en diversas vías bioquímicas. Este compuesto juega un papel importante en la síntesis de ácidos grasos y polipéptidos, así como en el transporte de α-cetoglutarato a través de la membrana mitocondrial. Se forma mediante la carboxilación de la acetil coenzima A, mediada por la acetil coenzima A carboxilasa .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la sal de litio de malonil coenzima A generalmente implica la carboxilación de la acetil coenzima A. Esta reacción está catalizada por la acetil coenzima A carboxilasa, que agrega un grupo carboxilo a la acetil coenzima A, formando malonil coenzima A. La forma de sal de litio se obtiene neutralizando el ácido libre con hidróxido de litio .

Métodos de Producción Industrial

La producción industrial de la sal de litio de malonil coenzima A sigue principios similares, pero a mayor escala. El proceso implica la fermentación de microorganismos diseñados para sobreproducir la acetil coenzima A carboxilasa, seguida de la extracción y purificación de la malonil coenzima A. El paso final implica convertir el ácido libre a su forma de sal de litio .

Análisis De Reacciones Químicas

Primary Reaction Types

Malonyl-CoA participates in three principal reaction classes:

Decarboxylation and Metabolic Regulation

Decarboxylation of Malonyl-CoA by malonyl-CoA decarboxylase (MCD) yields acetyl-CoA, linking fatty acid synthesis to energy metabolism. This reaction:

- Occurs in mitochondria and peroxisomes.

- Regulates malonyl-CoA levels, indirectly controlling carnitine palmitoyltransferase 1 (CPT1) activity and fatty acid oxidation .

Inhibitors :

Stability and Degradation

Malonyl-CoA lithium salt exhibits the following stability profile:

- Aqueous solution : Stable for ≤24 hours at 4°C (recommended concentration: 10 mg/mL in PBS) .

- Solid form : Stable for ≥4 years at -20°C .

- Degradation products : CO₂, inorganic phosphates, and free CoA under alkaline conditions .

Comparative Analysis With Related CoA Derivatives

| Compound | Structure | Primary Role | Distinct Feature |

|---|---|---|---|

| Malonyl-CoA | C₂₄H₃₇N₇O₁₉P₃SLi | Fatty acid/polyketide elongation | Inhibits CPT1, regulating β-oxidation |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Citric acid cycle substrate | Central to energy metabolism |

| Succinyl-CoA | C₂₅H₄₀N₇O₁₉P₃S | Heme synthesis precursor | Key intermediate in the TCA cycle |

Aplicaciones Científicas De Investigación

Key Applications

- Metabolic Studies

- Biochemical Pathways

- Drug Development

- Enzyme Activity Research

- Food Science

Case Study 1: Fatty Acid Synthesis in Cancer Cells

Research has shown that fatty acid synthesis supports cancer cell proliferation, which is essential for membrane generation and bioenergetics. Studies utilizing Malonyl-CoA have provided insights into how cancer cells manipulate fatty acid metabolism to sustain growth .

Case Study 2: Regulation of Energy Homeostasis

Investigations into hypothalamic lipids have highlighted the role of Malonyl-CoA in regulating energy homeostasis, influencing both food intake and energy expenditure. This research underscores the compound's importance in understanding obesity-related mechanisms .

Data Table: Applications Summary

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Metabolic Studies | Investigates fatty acid metabolism and energy utilization | Essential for understanding metabolic disorders |

| Biochemical Pathways | Explores malonylation processes affecting protein function | Impacts signaling pathways related to various diseases |

| Drug Development | Aids in developing treatments for metabolic disorders | Insights into therapeutic targets for obesity and diabetes |

| Enzyme Activity Research | Measures activity of malonyl-CoA-dependent enzymes | Important for elucidating enzyme kinetics |

| Food Science | Studies effects of fatty acids on food quality | Enhances nutritional product development |

Mecanismo De Acción

La sal de litio de malonil coenzima A ejerce sus efectos principalmente a través de su función como intermediario en la síntesis de ácidos grasos. Sirve como sustrato para la sintasa de ácidos grasos, que cataliza la elongación de las cadenas de ácidos grasos. El compuesto también regula el transporte de α-cetoglutarato a través de la membrana mitocondrial, influyendo en la producción de energía y el flujo metabólico .

Comparación Con Compuestos Similares

Compuestos Similares

Acetil Coenzima A: Un precursor en la síntesis de malonil coenzima A.

Succinil Coenzima A: Involucrado en el ciclo del ácido cítrico.

Propionil Coenzima A: Participa en el metabolismo de los ácidos grasos de cadena impar.

Singularidad

La sal de litio de malonil coenzima A es única debido a su papel específico en la síntesis de ácidos grasos y polipéptidos. A diferencia de otros derivados de la coenzima A, se utiliza exclusivamente como unidad de extensión en estas vías biosintéticas, lo que la hace indispensable para la producción de lípidos complejos y metabolitos secundarios .

Actividad Biológica

Malonyl Coenzyme A lithium salt (Mal-CoA) is a significant metabolite involved in various biochemical pathways, particularly in fatty acid metabolism and polyketide synthesis. This article explores the biological activity of Mal-CoA, focusing on its roles, mechanisms, and implications in cellular processes.

Overview of Malonyl Coenzyme A

Malonyl-CoA is synthesized from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC). It serves as a crucial building block in the biosynthesis of fatty acids and polyketides. The lithium salt form is particularly noted for its stability and utility in research applications.

Key Functions

- Fatty Acid Synthesis : Malonyl-CoA acts as an extender unit in fatty acid synthesis, where it condenses with acetyl-CoA to form longer-chain fatty acids.

- Polyketide Synthesis : It is essential in the biosynthesis of bacterial aromatic polyketides, which have significant pharmaceutical applications.

- Regulation of Metabolic Pathways : Malonyl-CoA plays a role in regulating energy metabolism by inhibiting carnitine palmitoyltransferase I (CPT1), thereby reducing fatty acid oxidation when energy substrates are abundant.

Inhibition of mTORC1

Recent studies indicate that Malonyl-CoA functions as an endogenous ATP-competitive inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). Elevated levels of Malonyl-CoA, often resulting from the inhibition of fatty acid synthase (FASN), can downregulate mTORC1 activity, linking lipid metabolism to cellular growth and survival pathways.

- Case Study : In yeast and mammalian cells, exogenous treatment with Mal-CoA resulted in reduced mTORC1 activity, demonstrating a direct regulatory mechanism where Mal-CoA binds to the mTOR catalytic pocket .

Impact on Cancer Cell Metabolism

High levels of Malonyl-CoA have been associated with apoptosis in cancer cells. By inhibiting FASN, researchers observed an accumulation of Malonyl-CoA that led to increased apoptosis rates among proliferating cancer cells. This suggests a potential therapeutic avenue for targeting lipid metabolism in cancer treatment.

Experimental Evidence

- Cell Culture Studies : In experiments involving MCF-7 human breast cancer cells and U2OS osteosarcoma cells, inhibition of FASN led to significant increases in intracellular Malonyl-CoA levels and subsequent downregulation of mTORC1 activity .

- Metabolic Switch : Malonyl-CoA has been characterized as a metabolic switch that regulates insulin sensitivity and glucose metabolism. Increased levels of this metabolite have been linked to enhanced glucose oxidation while decreasing fatty acid oxidation .

Data Table: Biological Activities and Effects of this compound

Propiedades

InChI |

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIJLICRFQMMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38LiN7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585218 | |

| Record name | PUBCHEM_16219642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108347-84-8 | |

| Record name | PUBCHEM_16219642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.